![molecular formula C18H18S2 B14407664 6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane CAS No. 83711-04-0](/img/structure/B14407664.png)
6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Bis(phenylsulfanyl)bicyclo[310]hexane is a compound characterized by its unique bicyclic structure, which includes a hexane ring fused with a cyclopropane ring The presence of phenylsulfanyl groups adds to its distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable photochemical reactions. These methods leverage the high efficiency and modular nature of photoredox catalysis to produce the compound in significant quantities .
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl groups yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane has several scientific research applications:
Mécanisme D'action
The mechanism by which 6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane exerts its effects involves its interaction with molecular targets through its phenylsulfanyl groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s unique structure allows it to engage in specific binding interactions, making it a valuable tool in mechanistic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.0]hexane: Lacks the phenylsulfanyl groups, making it less reactive in certain contexts.
6,6-Dimethylbicyclo[3.1.0]hexane: Contains methyl groups instead of phenylsulfanyl, leading to different reactivity and applications.
6,6-Diphenylbicyclo[3.1.0]hexane: Features phenyl groups instead of phenylsulfanyl, affecting its chemical behavior.
Uniqueness
6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and various research applications .
Propriétés
Numéro CAS |
83711-04-0 |
|---|---|
Formule moléculaire |
C18H18S2 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
6,6-bis(phenylsulfanyl)bicyclo[3.1.0]hexane |
InChI |
InChI=1S/C18H18S2/c1-3-8-14(9-4-1)19-18(16-12-7-13-17(16)18)20-15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 |
Clé InChI |
NNFBANWGQXOWSA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C1)C2(SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-ethoxybenzoate](/img/structure/B14407584.png)
![1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine](/img/structure/B14407592.png)
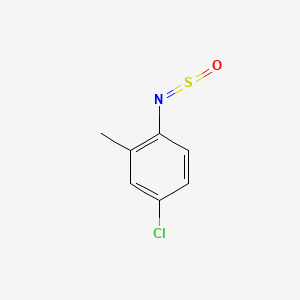
![2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate](/img/structure/B14407599.png)
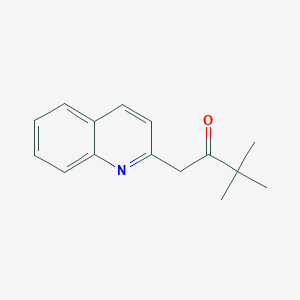
![pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene](/img/structure/B14407605.png)
![2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diol;phosphoric acid](/img/structure/B14407614.png)
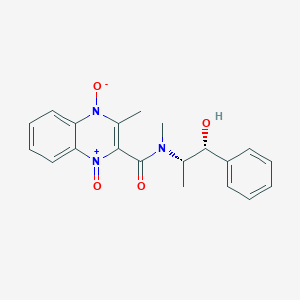
![3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14407633.png)
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine](/img/structure/B14407637.png)
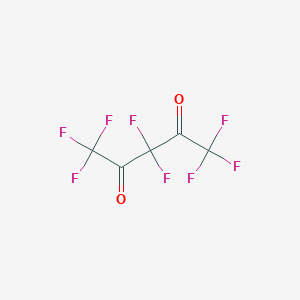
![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)
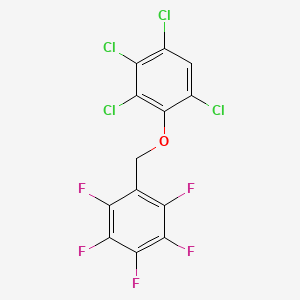
![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)
